

Introduction: The Significance of 1-Methoxy-4-(methylsulfonyl)benzene

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Compound of Interest

Compound Name:	1-Methoxy-4-(methylsulfonyl)benzene
Cat. No.:	B1585040

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1-Methoxy-4-(methylsulfonyl)benzene, also known by synonyms such as 4-methylsulfonylanisole and p-anisyl methyl sulfone, is a bi-functional aromatic compound with the chemical formula $C_8H_{10}O_3S$.^{[1][2]} Its structure is characterized by a benzene ring substituted with a methoxy ($-OCH_3$) group and a methylsulfonyl ($-SO_2CH_3$) group at the para position.^[1] This arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (methylsulfonyl) imparts unique chemical properties and reactivity.

The molecule serves as a valuable intermediate in organic synthesis and has garnered interest in the pharmaceutical industry.^[3] Its structural motifs are found in various biologically active molecules, and it has been investigated for potential antimicrobial and anti-inflammatory properties.^[3] The sulfone group, in particular, is a key functional group in a number of established drugs. A thorough understanding of its synthesis and a robust methodology for its characterization are therefore essential for its effective utilization in research and development.

This guide provides a detailed, field-proven protocol for the synthesis of **1-Methoxy-4-(methylsulfonyl)benzene** via the oxidation of its sulfide precursor, along with a comprehensive guide to its characterization using modern analytical techniques.

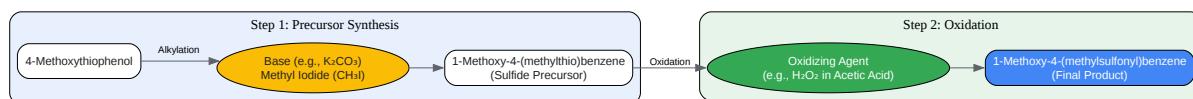
Chemical and Physical Properties

A summary of the key physical and chemical properties of the target compound is essential for its handling, purification, and identification.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ O ₃ S	[1]
Molecular Weight	186.23 g/mol	[1]
CAS Number	3517-90-6	[1] [4]
Appearance	White solid	[5]
Melting Point	120-121.5 °C	[4]
IUPAC Name	1-methoxy-4-methylsulfonylbenzene	[1]

Synthesis Pathway: From Thioether to Sulfone

The most reliable and widely employed method for preparing **1-Methoxy-4-(methylsulfonyl)benzene** is the oxidation of its corresponding sulfide (thioether) precursor, 1-Methoxy-4-(methylthio)benzene.[\[3\]](#) This two-step approach ensures high yields and purity. The oxidation must be carefully controlled to drive the reaction past the intermediate sulfoxide stage to the desired sulfone.[\[3\]](#)[\[6\]](#)



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Caption: A two-step workflow for the synthesis of **1-Methoxy-4-(methylsulfonyl)benzene**.

Experimental Protocol

This protocol details the synthesis from a commercially available starting material to the final purified product.

Part 1: Synthesis of 1-Methoxy-4-(methylthio)benzene (Precursor)

Causality: This step involves an S-alkylation reaction. 4-Methoxythiophenol is deprotonated by a mild base, potassium carbonate, to form a thiophenolate anion. This highly nucleophilic anion then readily attacks methyl iodide in a classic SN2 reaction to form the thioether product. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

Materials and Reagents:

- 4-Methoxythiophenol
- Potassium Carbonate (K_2CO_3), anhydrous
- Methyl Iodide (CH_3I)
- Acetonitrile (CH_3CN), anhydrous
- Ethyl Acetate
- Brine (saturated $NaCl$ solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of 4-methoxythiophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) at room temperature.
- Stir the resulting suspension for 20 minutes.
- Cool the mixture to 0 °C using an ice bath and add methyl iodide (1.5 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

- Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Methoxy-4-(methylthio)benzene, which can be used in the next step without further purification if sufficiently pure.[7]

Part 2: Oxidation to **1-Methoxy-4-(methylsulfonyl)benzene**

Causality: The sulfur atom in the thioether is susceptible to oxidation.[6] Using a stoichiometric excess of a strong oxidizing agent like hydrogen peroxide in an acidic medium (glacial acetic acid) ensures the complete oxidation of the sulfide first to a sulfoxide and then to the final sulfone. The acid acts as a catalyst for this transformation. The final product is a stable solid that precipitates upon quenching the reaction with water, facilitating its isolation.

Materials and Reagents:

- 1-Methoxy-4-(methylthio)benzene (from Part 1)
- Glacial Acetic Acid
- Hydrogen Peroxide (H_2O_2 , 30% aqueous solution)
- Ice-cold water
- Ethanol (for recrystallization)

Procedure:

- Dissolve 1-Methoxy-4-(methylthio)benzene (1.0 eq) in glacial acetic acid in a round-bottom flask.
- Slowly add hydrogen peroxide (30% solution, approx. 3.0 eq) to the stirred solution. The addition may be exothermic; maintain the temperature below 50 °C with an ice bath if necessary.
- Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

- After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large volume of ice-cold water with vigorous stirring.
- A white precipitate of **1-Methoxy-4-(methylsulfonyl)benzene** will form.
- Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
- Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent such as ethanol to yield pure **1-Methoxy-4-(methylsulfonyl)benzene** as a white crystalline solid. [6][8]

Structural Characterization and Validation

Confirming the structure and purity of the synthesized compound is a critical, self-validating step of the protocol. The following data are characteristic of **1-Methoxy-4-(methylsulfonyl)benzene**.

Caption: Molecular structure of **1-Methoxy-4-(methylsulfonyl)benzene**.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data used to confirm the identity of the final product.

Technique	Expected Results and Interpretation
¹ H NMR	<p>~ 3.1 ppm (singlet, 3H): Protons of the methyl group attached to the sulfone (-SO₂CH₃). Deshielded due to the strong electron-withdrawing effect of the sulfone group. ~ 3.9 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃). ~ 7.1 ppm (doublet, 2H): Aromatic protons ortho to the electron-donating methoxy group. ~ 7.9 ppm (doublet, 2H): Aromatic protons ortho to the electron-withdrawing sulfonyl group, significantly deshielded.[5]</p>
¹³ C NMR	<p>~ 45 ppm: Carbon of the methyl group attached to the sulfone (-SO₂CH₃). ~ 56 ppm: Carbon of the methoxy group (-OCH₃). ~ 115 ppm: Aromatic carbons ortho to the methoxy group. ~ 130 ppm: Aromatic carbons ortho to the sulfonyl group. ~ 133 ppm: Quaternary aromatic carbon attached to the sulfonyl group. ~ 164 ppm: Quaternary aromatic carbon attached to the methoxy group.[1]</p>
IR Spectroscopy (KBr)	<p>~ 3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic). ~ 1600, 1500 cm⁻¹: C=C stretching of the aromatic ring. ~ 1300-1350 cm⁻¹ (strong): Asymmetric SO₂ stretching. ~ 1120-1160 cm⁻¹ (strong): Symmetric SO₂ stretching. ~ 1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group. ~ 1020 cm⁻¹: Symmetric C-O-C stretching.[1][2]</p>
Mass Spectrometry (EI)	<p>m/z 186: Molecular ion peak [M]⁺. m/z 171: [M - CH₃]⁺, loss of a methyl group. m/z 107: Fragment corresponding to the methoxytropylium ion.[1]</p>

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of **1-Methoxy-4-(methylsulfonyl)benzene**. The two-step process, involving the formation of a thioether precursor followed by its controlled oxidation, is an efficient route to the target molecule. The provided protocols, grounded in established chemical principles, are designed to be self-validating through the comprehensive characterization techniques detailed. The analytical data presented serve as a reliable benchmark for researchers to confirm the successful synthesis and purity of their product, enabling its confident use in further synthetic applications and drug discovery pipelines.

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